The Enigmatic Benzoxazinoid: A Technical Guide to the Natural Occurrence of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
The Enigmatic Benzoxazinoid: A Technical Guide to the Natural Occurrence of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the natural occurrence of the benzoxazinoid 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one. While this specific compound is a less-studied member of its class, this document compiles the available data on its sources, isolation, and known biological activities. To provide a comprehensive resource for researchers, this guide also includes detailed experimental protocols and biosynthetic pathways for closely related and well-documented benzoxazinoids, offering a valuable comparative framework.
Natural Occurrence and Distribution
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one has been identified in the plant kingdom, primarily within the family Scrophulariaceae. The most definitive source of this compound is the medicinal herb Scoparia dulcis, commonly known as sweet broomweed.
Identified Natural Sources
-
Scoparia dulcis : This is the primary plant species from which 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one has been isolated. It has been found in both the aerial parts and the roots of the plant.[1][2][3][4] The isolated compound from this source has been identified as the (2S)-enantiomer.[1]
While the broader class of benzoxazinoids is well-known to occur in staple crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), the presence of the 2,7-dihydroxy variant in these plants has not been definitively established in the reviewed literature.[5] The predominant benzoxazinoids in these grasses are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA).
Quantitative Data
Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one in its natural sources. Studies have confirmed its presence but have not reported on the yield or concentration in plant tissues.
For comparative purposes, the concentrations of the related benzoxazinoids, DIBOA and DIMBOA, can be significant in young cereal plants. For instance, DIMBOA is found in large amounts in young maize shoots.
Physicochemical and Spectroscopic Data
The structural elucidation of (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one isolated from Scoparia dulcis was accomplished using spectroscopic methods. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data.
| Spectroscopic Data for (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Technique | Data |
| Appearance | White amorphous powder[1] |
| ¹H NMR (400 MHz, MeOD) | δH 5.50 (1H, s, H-2), 6.77 (1H, d, J = 8.5 Hz, H-5), 6.46 (1H, dd, J = 8.5, 2.4 Hz, H-6), 6.49 (1H, d, J = 2.4 Hz, H-8)[1] |
| ¹³C NMR (100 MHz, MeOD) | δC 92.2 (C-2), 164.7 (C-3), 119.8 (C-4a), 117.3 (C-5), 110.5 (C-6), 115.4 (C-7), 106.0 (C-8), 143.2 (C-8a)[1] |
Experimental Protocols
Detailed experimental protocols for the specific isolation and quantification of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one are not extensively described in the available literature. However, a general methodology for its isolation from Scoparia dulcis can be outlined. For a more detailed perspective, a standard protocol for the extraction and quantification of the related compound DIMBOA from maize is also provided as a reference.
General Isolation of (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one from Scoparia dulcis
The isolation of this compound was part of a broader phytochemical analysis of the aerial parts of Scoparia dulcis. The general workflow is as follows:
-
Extraction : The air-dried and powdered aerial parts of the plant are extracted with a solvent such as methanol at room temperature.
-
Fractionation : The crude extract is then subjected to fractionation using various chromatographic techniques. This typically involves column chromatography over silica gel.
-
Purification : Further purification is achieved through repeated column chromatography, often employing different stationary phases like Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield the pure compound.
Caption: General workflow for the isolation of benzoxazinoids from plant material.
Reference Protocol: Quantification of DIMBOA in Maize Seedlings
This protocol serves as a guide for researchers interested in quantifying benzoxazinoids and can be adapted for the analysis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, though optimization would be necessary.
-
Plant Material : 7-day-old maize seedlings.
-
Extraction : Homogenize fresh plant tissue in a mixture of methanol and water.
-
Purification :
-
Centrifuge the homogenate and collect the supernatant.
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.
-
Elute the benzoxazinoids with a suitable solvent like methanol.
-
-
Quantification by HPLC-MS/MS :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection : Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification : Use a calibration curve generated with an authentic standard of the target compound.
-
Biosynthesis
The biosynthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one has not been specifically elucidated. However, the general biosynthetic pathway for the core benzoxazinoid structure, leading to DIBOA and DIMBOA, is well-established in grasses. It originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.
The formation of the 7-hydroxy group in 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one likely involves a hydroxylation step. In the biosynthesis of DIMBOA, a dioxygenase (BX6) is responsible for the hydroxylation at the C-7 position of DIBOA-glucoside to form TRIBOA-glucoside, which is then methylated. A similar enzymatic hydroxylation could be involved in the biosynthesis of the 2,7-dihydroxy variant.
Caption: Generalized benzoxazinoid biosynthesis pathway and a hypothetical route to 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one.
Biological Activity and Potential Applications
While research into the biological functions of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is still in its early stages, initial findings are promising.
Known Biological Activities
-
α-Glucosidase Inhibition : (2S)-2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one has been shown to be a potent inhibitor of α-glucosidase, with an IC50 value of 132.8 ± 11.5 μmol/L.[1] This activity was reported to be 28-fold higher than that of the positive control, acarbose, suggesting its potential as a lead compound for the development of antidiabetic agents.[1]
The broader class of benzoxazinoids exhibits a wide range of biological activities, including antifungal, antibacterial, insecticidal, and allelopathic effects. These compounds are key components of the chemical defense systems of many cereal crops.
Potential Signaling Pathways
There is currently no information available in the scientific literature regarding the involvement of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one in any specific signaling pathways. Research on related benzoxazinoids like DIMBOA suggests that they can act as signaling molecules in plant defense responses, for example, by priming the plant for a more robust defense against pathogens and herbivores. Further investigation is required to determine if the 2,7-dihydroxy variant shares these properties.
Conclusion and Future Directions
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a naturally occurring benzoxazinoid with confirmed presence in Scoparia dulcis and demonstrated potential as an α-glucosidase inhibitor. However, there are significant knowledge gaps that present opportunities for future research. Key areas for investigation include:
-
Quantitative analysis of its concentration in Scoparia dulcis and screening of other plant species for its presence.
-
Elucidation of its biosynthetic pathway to understand its formation and regulation in plants.
-
In-depth investigation of its biological activities and mechanism of action, particularly its potential as an antidiabetic agent.
-
Exploration of its role in plant-microbe and plant-insect interactions to determine if it functions as a defense compound.
The development of robust and validated analytical methods will be crucial to advancing our understanding of this intriguing natural product. The information provided in this guide on related benzoxazinoids offers a solid foundation for initiating such studies.
References
- 1. Chemical constituents from aerial parts of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
